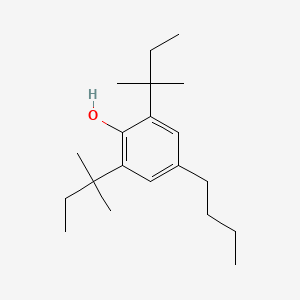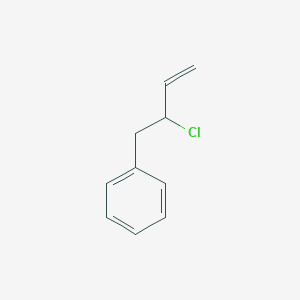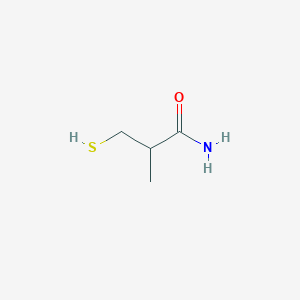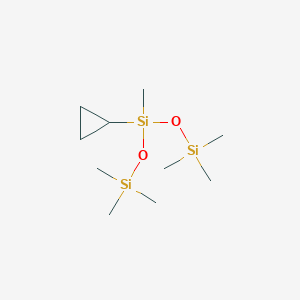
3-Cyclopropyl-1,1,1,3,5,5,5-heptamethyltrisiloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropyl-1,1,1,3,5,5,5-heptamethyltrisiloxane is a specialized organosilicon compound. It is characterized by its unique structure, which includes a cyclopropyl group and multiple methyl groups attached to a trisiloxane backbone. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-1,1,1,3,5,5,5-heptamethyltrisiloxane typically involves the hydrosilylation of cyclopropyl-substituted alkenes with heptamethyltrisiloxane. This reaction is often catalyzed by platinum-based catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclopropyl-1,1,1,3,5,5,5-heptamethyltrisiloxane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically conducted at room temperature.
Reduction: Lithium aluminum hydride; usually performed under anhydrous conditions.
Substitution: Halogens, nucleophiles; often requires a catalyst and elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce various organosilicon derivatives .
Applications De Recherche Scientifique
3-Cyclopropyl-1,1,1,3,5,5,5-heptamethyltrisiloxane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: Employed in the development of bio-compatible materials and drug delivery systems.
Medicine: Investigated for its potential use in pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mécanisme D'action
The mechanism by which 3-Cyclopropyl-1,1,1,3,5,5,5-heptamethyltrisiloxane exerts its effects involves interactions with various molecular targets. The cyclopropyl group and the trisiloxane backbone play crucial roles in its reactivity and stability. The compound can interact with enzymes, receptors, and other biomolecules, influencing biological pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,1,3,5,5,5-Heptamethyltrisiloxane
- Octamethyltrisiloxane
- Hexamethyldisiloxane
- Pentamethylcyclopentasiloxane
Uniqueness
3-Cyclopropyl-1,1,1,3,5,5,5-heptamethyltrisiloxane is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and enhances its utility in various applications .
Propriétés
Numéro CAS |
90256-73-8 |
|---|---|
Formule moléculaire |
C10H26O2Si3 |
Poids moléculaire |
262.57 g/mol |
Nom IUPAC |
cyclopropyl-methyl-bis(trimethylsilyloxy)silane |
InChI |
InChI=1S/C10H26O2Si3/c1-13(2,3)11-15(7,10-8-9-10)12-14(4,5)6/h10H,8-9H2,1-7H3 |
Clé InChI |
QICGPKWXRXUEIK-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)O[Si](C)(C1CC1)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


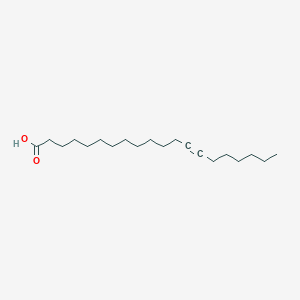

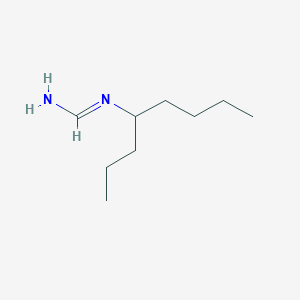
![[(3,4,5-Trimethoxyphenyl)methylidene]propanedial](/img/structure/B14356479.png)
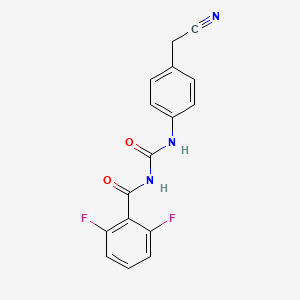
![N-[4-Ethoxy-3-methoxy-5-(prop-1-en-1-yl)phenyl]-2-methylpropanamide](/img/structure/B14356497.png)
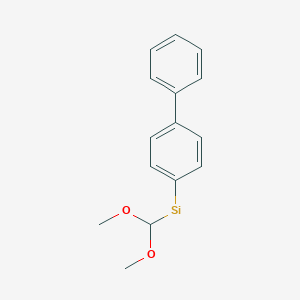
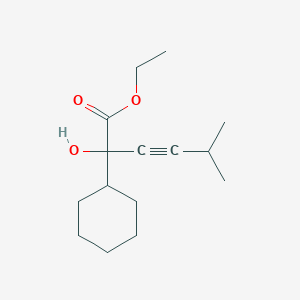
![1-Ethyl-4-[2-(4-pentylcyclohexyl)ethyl]cyclohexane](/img/structure/B14356517.png)
![2,2'-[(4,6-Diamino-1,3-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14356523.png)
![2-({[4-(Methoxycarbonyl)phenyl]methyl}amino)benzoic acid](/img/structure/B14356529.png)
